![molecular formula C7H4N2O B13745982 3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 444347-45-9](/img/structure/B13745982.png)
3H-pyrrolo[3,4-c]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications in various therapeutic areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3H-pyrrolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3H-pyrrolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, it may modulate receptor activity in the nervous system, contributing to its analgesic and sedative effects .
Comparaison Avec Des Composés Similaires
3H-pyrrolo[3,4-c]pyridin-3-one can be compared with other similar compounds such as:
Pyrrolo[3,4-b]pyridine: Another isomer with different pharmacological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolo[2,3-c]quinoline: Used in the synthesis of various bioactive molecules .
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its broad spectrum of biological activities, making it a versatile scaffold in drug discovery .
Propriétés
Numéro CAS |
444347-45-9 |
|---|---|
Formule moléculaire |
C7H4N2O |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H |
Clé InChI |
DTIXNTPMSSBFKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


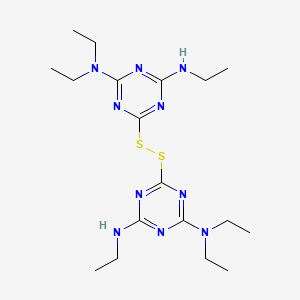
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
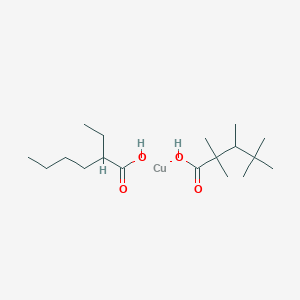
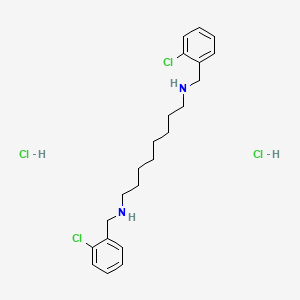
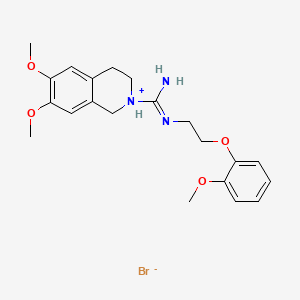
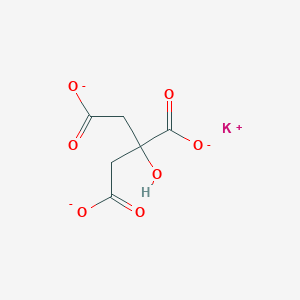
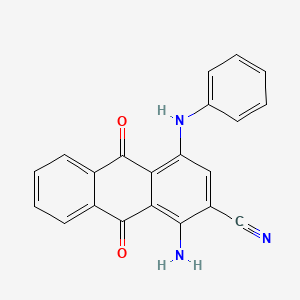
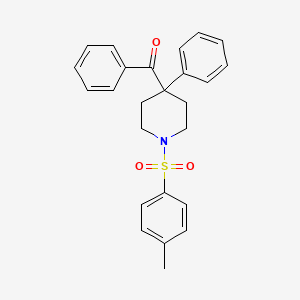
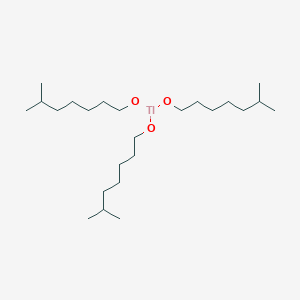
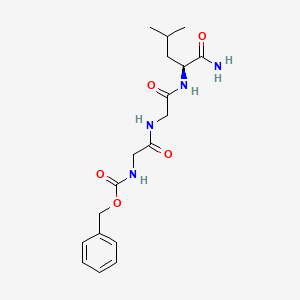
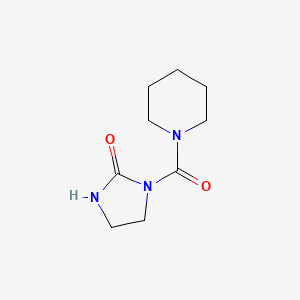
![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
